molecular formula C16H21N5O3 B2635365 3-(3,5-dimethylisoxazol-4-yl)-N-(6-morpholinopyrimidin-4-yl)propanamide CAS No. 1396860-02-8

3-(3,5-dimethylisoxazol-4-yl)-N-(6-morpholinopyrimidin-4-yl)propanamide

Cat. No.: B2635365
CAS No.: 1396860-02-8
M. Wt: 331.376
InChI Key: NPMZTGLZQGQQGO-UHFFFAOYSA-N
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Description

3-(3,5-dimethylisoxazol-4-yl)-N-(6-morpholinopyrimidin-4-yl)propanamide is a synthetic organic compound that belongs to the class of isoxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethylisoxazol-4-yl)-N-(6-morpholinopyrimidin-4-yl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Isoxazole Ring: Starting from a suitable precursor, the isoxazole ring can be formed through cyclization reactions.

    Attachment of the Pyrimidine Ring: The pyrimidine ring can be introduced through nucleophilic substitution reactions.

    Formation of the Propanamide Linkage: The final step involves the formation of the propanamide linkage through amide bond formation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-dimethylisoxazol-4-yl)-N-(6-morpholinopyrimidin-4-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound to its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while substitution could result in halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(3,5-dimethylisoxazol-4-yl)-N-(6-morpholinopyrimidin-4-yl)propanamide would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of enzyme activity, blocking receptor sites, or altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,5-dimethylisoxazol-4-yl)-N-(4-pyridyl)propanamide
  • 3-(3,5-dimethylisoxazol-4-yl)-N-(6-piperidinopyrimidin-4-yl)propanamide

Uniqueness

3-(3,5-dimethylisoxazol-4-yl)-N-(6-morpholinopyrimidin-4-yl)propanamide is unique due to the presence of both the isoxazole and morpholinopyrimidine moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(6-morpholin-4-ylpyrimidin-4-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O3/c1-11-13(12(2)24-20-11)3-4-16(22)19-14-9-15(18-10-17-14)21-5-7-23-8-6-21/h9-10H,3-8H2,1-2H3,(H,17,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPMZTGLZQGQQGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CCC(=O)NC2=CC(=NC=N2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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